![molecular formula C11H14N4O5 B12501729 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
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Overview
Description
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a modified oxolane ring. Its chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves several steps. One common method includes the reaction of a purine derivative with a suitably protected oxolane derivative under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and often require detailed studies to fully understand .
Comparison with Similar Compounds
Compared to other similar compounds, 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one stands out due to its unique structural features and chemical properties. Similar compounds include other purine derivatives and oxolane-containing molecules. the specific modifications in this compound confer distinct reactivity and biological activity, making it a valuable subject of study .
Biological Activity
The compound 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one , also known as a modified purine nucleoside, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy against viral infections.
The molecular formula of the compound is C12H17N5O5 with a molecular weight of 311.29 g/mol . The IUPAC name is 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one . The structure includes a purine base linked to a modified sugar moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H17N5O5 |
Molecular Weight | 311.29 g/mol |
IUPAC Name | 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI Key | OJTAZBNWKTYVFJ-DWVWSIQXSA-N |
The mechanism of action for this compound primarily involves its interaction with viral enzymes and receptors. It has been shown to inhibit viral replication by:
- Enzyme Inhibition : The compound binds to viral DNA polymerases, preventing the synthesis of viral DNA.
- Receptor Interaction : It may also interact with cellular receptors that facilitate viral entry into host cells.
Antiviral Efficacy
Research has demonstrated that This compound exhibits significant antiviral activity , particularly against herpes simplex virus (HSV). In various studies:
- In vitro Studies : The compound showed potent activity against HSV types 1 and 2, comparable to established antiviral agents like acyclovir (ACV) .
- In vivo Studies : In animal models, it was found that systemic administration of the compound was more effective than ACV in certain scenarios, especially in reducing virus replication in infected tissues .
Case Studies
- Herpes Simplex Virus (HSV) Infection :
- Toxicity Assessment :
Comparative Analysis with Other Antivirals
To contextualize the effectiveness of this compound, a comparison with other antiviral agents is presented below:
Compound | Activity Against HSV | Cytotoxicity | Administration Route |
---|---|---|---|
This compound | High | Low | Subcutaneous / Oral |
Acyclovir | Moderate | Moderate | Oral / Topical |
BRL 39123 (Similar Structure) | High | Low | Oral / Subcutaneous |
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXOIULGYVAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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